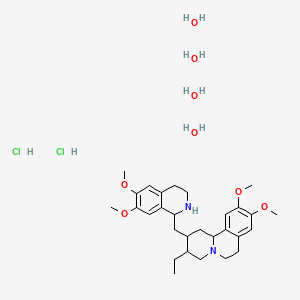

Emetine dihydrochloride tetrahydrate

Description

Natural Origin and Historical Context of Emetine (B1671215) Research

Emetine is principally derived from the roots of Psychotria ipecacuanha, also known as Cephaelis ipecacuanha, a plant native to Central and South America. nih.govnih.gov The crude extract from the ipecac root was historically used for its emetic properties and as a treatment for amoebic dysentery. wikipedia.orgncats.io The active alkaloid, emetine, was isolated in the 19th century, which led to the development of more standardized treatments for amoebiasis. wikipedia.orgbionity.com For a significant period, emetine was a primary therapy for this protozoan infection. nih.govnih.gov Early research also identified other alkaloids in the ipecac root extract, such as cephaeline (B23452) and psychotrine. wikipedia.org The primary mechanism of emetine's therapeutic action was later identified as the inhibition of protein synthesis. wikipedia.orgjohnshopkins.edu

Contemporary Academic Relevance and Drug Repositioning Paradigms

In recent years, emetine has experienced a resurgence in academic interest through the strategy of drug repositioning, which involves investigating existing drugs for new therapeutic purposes. nih.govnih.gov This approach is advantageous as it can accelerate drug development by leveraging previously established pharmacological data. nih.gov Emetine's potent biological activity, primarily its ability to irreversibly block protein synthesis by binding to the 40S subunit of the ribosome, has made it a candidate for research in virology and oncology. wikipedia.orgncats.iosigmaaldrich.com

Academic studies have explored emetine's broad-spectrum antiviral capabilities. Research has demonstrated its effectiveness in vitro against a variety of viruses, including human coronaviruses (such as SARS-CoV-2 and MERS-CoV), cytomegalovirus, Zika virus, and Ebola virus. nih.govnih.govnih.govabcam.com The antiviral mechanism is largely attributed to the inhibition of host cell protein synthesis, which is essential for viral replication. nih.govbenthamopen.com

In oncology, emetine has been investigated for its anticancer properties. nih.gov Studies have shown that it can induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines, including those of breast, gastric, and lung cancer, as well as leukemia. nih.govnih.govagscientific.com Its anticancer activity is linked to its primary role as a protein synthesis inhibitor and its ability to modulate multiple signaling pathways, such as the Wnt/β-catenin and PI3K/AKT pathways, which are often dysregulated in cancer. nih.govnih.govspandidos-publications.com

Interactive Data Table: In Vitro Antiviral Activity of Emetine

The following table summarizes the effective concentrations (EC₅₀) or inhibitory concentrations (IC₅₀) of emetine against various viruses from academic research studies.

| Virus | Cell Line | Reported EC₅₀/IC₅₀ |

| SARS-CoV-2 | Vero | 0.007 µM |

| SARS-CoV-2 | Vero E6 | 0.46 µM |

| MERS-CoV | Vero-E6 | 0.014 µM |

| SARS-CoV | Vero-E6 | 0.051 µM |

| Enterovirus D68 | - | 19 nM |

| Echovirus-6 | - | 45 nM |

| Coxsackievirus A16 | - | 83 nM |

| Coxsackievirus B | - | 51 nM |

Data sourced from multiple in vitro studies. nih.gov

Interactive Data Table: In Vitro Anticancer Activity of Emetine

This table presents the half-maximal inhibitory concentrations (IC₅₀) of emetine in different cancer cell lines, demonstrating its potent anti-proliferative effects.

| Cancer Type | Cell Line | Reported IC₅₀ |

| Gastric Cancer | MGC803 | 0.0497 µM |

| Gastric Cancer | HGC-27 | 0.0244 µM |

| Renal Carcinoma | - | ≤1 µM |

Data sourced from multiple in vitro studies. nih.govsigmaaldrich.com

Structure

3D Structure of Parent

Properties

CAS No. |

73713-75-4 |

|---|---|

Molecular Formula |

C29H50Cl2N2O8 |

Molecular Weight |

625.6 g/mol |

IUPAC Name |

2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;tetrahydrate;dihydrochloride |

InChI |

InChI=1S/C29H40N2O4.2ClH.4H2O/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24;;;;;;/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3;2*1H;4*1H2 |

InChI Key |

DYUNBDNHKKQLKB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.O.O.O.O.Cl.Cl |

Origin of Product |

United States |

Biosynthetic Pathways of Emetine

Precursor Compounds and Initial Biochemical Transformations

The journey to emetine (B1671215) begins with two fundamental precursor molecules: dopamine (B1211576) and secologanin (B1681713). nih.gov Dopamine is synthesized from the amino acid L-tyrosine, while secologanin is a secoiridoid monoterpene derived from geranyl diphosphate (B83284) (GPP). wikipedia.orgresearchgate.net

The critical initial step in the pathway is a Pictet-Spengler reaction, which involves the condensation of dopamine and secologanin. wikipedia.org This enzymatic reaction yields two epimers: N-deacetylisoipecoside (S-form) and N-deacetylipecoside (R-form). wikipedia.orgnih.gov The stereochemistry of this step is pivotal, as only the (S)-form, N-deacetylisoipecoside, is channeled towards the biosynthesis of ipecac alkaloids like cephaeline (B23452) and emetine. nih.gov The (R)-epimer, in contrast, is directed towards the formation of other alkaloidal glucosides such as ipecoside. nih.gov

Enzymatic Steps and Intermediate Compounds in Isoquinoline (B145761) Alkaloid Formation

Following the initial condensation, the (S)-epimer, N-deacetylisoipecoside, undergoes a cascade of enzymatic modifications to build the core structure of the isoquinoline alkaloid. wikipedia.org This sequence involves O-methylations, the removal of a glucose molecule (deglucosylation), and reduction steps. wikipedia.org

Through this series of reactions, N-deacetylisoipecoside is converted into the key intermediate, protoemetine (B1220032). wikipedia.orguna.ac.cr Protoemetine then serves as a substrate for a subsequent reaction where it combines with a second molecule of dopamine. wikipedia.org This condensation leads to the formation of another crucial intermediate, 7'-O-demethylcephaeline. wikipedia.org

Table 1: Key Intermediate Compounds in Emetine Biosynthesis

| Compound Name | Role in Pathway |

| N-deacetylisoipecoside | Product of the initial Pictet-Spengler reaction; directs the pathway to emetine. wikipedia.orgnih.gov |

| Protoemetine | Formed from N-deacetylisoipecoside after O-methylations and deglucosylation. wikipedia.org |

| 7'-O-demethylcephaeline | Formed from the reaction of protoemetine and a second dopamine molecule. wikipedia.org |

| Cephaeline | The direct precursor to emetine; formed by the methylation of 7'-O-demethylcephaeline. wikipedia.org |

Terminal Biosynthetic Conversions to Emetine

The final steps of the biosynthetic pathway involve precise methylation events catalyzed by specific enzymes known as O-methyltransferases (OMTs). una.ac.cr These terminal conversions refine the molecular structure to yield the final bioactive alkaloids.

The process begins with the 7'-O-methylation of 7'-O-demethylcephaeline, which produces cephaeline. wikipedia.org Cephaeline is a significant alkaloid in its own right and is the immediate precursor to emetine. wikipedia.orgnih.gov The final biosynthetic step is the 6'-O-methylation of cephaeline. wikipedia.org This reaction is catalyzed by the specific enzyme ipeOMT1, which converts cephaeline into emetine, completing the pathway. una.ac.cr The expression and activity of these O-methyltransferases are critical in determining the relative concentrations of cephaeline and emetine in the plant. una.ac.cr

Advanced Synthetic Methodologies for Emetine Dihydrochloride Tetrahydrate

Asymmetric Total Synthesis of (-)-Emetine

The asymmetric total synthesis of (-)-emetine, the naturally occurring enantiomer, has been a significant goal for synthetic chemists. Success in this area relies on the strategic construction of its complex tetracyclic core, which contains four stereocenters.

Modern synthetic routes to (-)-emetine employ a range of stereoselective reactions to ensure the correct three-dimensional arrangement of the final molecule. One of the pivotal strategies involves the catalytic asymmetric allylation of a cyclic imine. chemistryviews.orgnih.gov This key step establishes the first critical stereocenter on the isoquinoline (B145761) nucleus. In this reaction, 3,4-dihydro-6,7-dimethoxyisoquinoline is treated with an allylating agent, such as allyltrimethoxysilane, in the presence of a copper(I) catalyst and a chiral ligand like tol-BINAP. chemistryviews.orgnih.gov The chiral ligand directs the approach of the allyl group, leading to the formation of the desired enantiomerically enriched allyl adduct, which serves as a versatile intermediate. chemistryviews.org

Following the establishment of the initial stereocenter, subsequent key transformations are employed to build the rest of the molecular framework. A scalable synthesis developed by Yamada et al. utilizes several modern synthetic methods: nih.gov

Olefin Metathesis: The allyl-containing intermediate is subjected to olefin metathesis to form an (E)-alkene derivative. nih.gov

Michael Addition and Cyclization: A conjugate Michael addition with methyl vinyl ketone, followed by an intramolecular cyclization, efficiently constructs the core benzo[a]quinolizidine ketone structure. nih.gov

Asymmetric Transfer Hydrogenation: In the final stages of the synthesis, after coupling the two isoquinoline halves, an asymmetric transfer hydrogenation is used to set the final stereocenter, completing the stereochemical quartet of (-)-emetine. nih.gov

Other enantioselective approaches have utilized different key reactions, such as a domino Knoevenagel/hetero-Diels-Alder reaction, to construct the core structure with high stereochemical control. nih.gov Through these advanced methods, chemists can selectively synthesize (-)-emetine while avoiding the formation of unwanted stereoisomers.

A major challenge in natural product synthesis is developing a route that is not only chemically elegant but also practical for producing significant quantities of the target compound. An efficient and scalable asymmetric total synthesis of (-)-emetine has been reported, demonstrating the feasibility of producing the compound on a multi-gram scale suitable for drug development programs. nih.govmpg.denih.gov

| Synthetic Route Feature | Yamada et al. Scalable Synthesis nih.govmpg.de |

|---|---|

| Key Stereochemical Step | Catalytic Asymmetric Allylation & Asymmetric Transfer Hydrogenation |

| Number of Steps | 13 (10 isolated) |

| Overall Yield | 12% |

| Scale Achieved | 237.1 g |

| Purification Method | No chromatographic purification required |

Chemo-enzymatic Approaches in Emetine (B1671215) Synthesis Research

While the natural biosynthesis of emetine in plants like Carapichea ipecacuanha involves a cascade of enzymatic reactions, including those catalyzed by O-methyltransferases and β-glucosidases, the application of chemo-enzymatic methods in the laboratory-based total synthesis of emetine is not widely reported in scientific literature. nih.gov The plant's biosynthetic pathway begins with a Pictet-Spengler reaction between dopamine (B1211576) and secologanin (B1681713), followed by a series of enzymatic modifications to build the final complex structure. wikipedia.org

Although biocatalysis offers powerful tools for stereoselective synthesis, such as enzymatic kinetic resolutions, there are no prominent examples of these techniques being integrated into a complete synthetic route for emetine. Future research could explore the use of isolated enzymes or engineered microorganisms to perform key stereoselective steps, potentially offering more environmentally benign and efficient alternatives to purely chemical methods. However, at present, asymmetric catalysis with chiral metal complexes remains the dominant strategy for achieving stereocontrol in emetine synthesis.

Development of Novel Synthetic Analogues and Derivatives

Research has increasingly focused on the synthesis of novel analogues and derivatives of emetine to explore their therapeutic potential and develop compounds with improved activity or targeted delivery. biorxiv.org A primary focus of this research has been the chemical modification of the N-2′ secondary amine, as structure-activity relationship studies have shown this position is critical for its biological activity. nih.gov Derivatizing this amine can significantly reduce cytotoxicity, providing a strategic handle for creating prodrugs that release the active emetine molecule under specific physiological conditions. nih.gov

A variety of emetine derivatives have been synthesized to achieve targeted drug delivery:

pH-Sensitive Prodrugs: Amide analogues have been synthesized by reacting emetine with cyclic anhydrides such as maleic anhydride. wikipedia.org These derivatives are designed to be stable at neutral pH but hydrolyze to release emetine in the mildly acidic microenvironment characteristic of some tumors. wikipedia.org

Enzyme-Activatable Prodrugs: Peptidyl prodrugs of emetine have been developed for activation by specific enzymes that are overexpressed in cancer tissues, such as Prostate-Specific Antigen (PSA). nih.gov This approach aims to deliver the cytotoxic agent selectively to the tumor site, minimizing systemic exposure.

Other N-2' Derivatives: A range of other functional groups have been introduced at the N-2' position, including ureas, thioureas, sulfonamides, dithiocarbamates, and carbamates, to modulate the compound's properties. wikipedia.org

Beyond prodrug strategies, modifications to the core scaffold have also been explored. Syntheses of analogues like C(3)-bisnoremetine, C(3)-noremetine, and 2,3-dehydroemetine have been reported to investigate how changes to the ethyl group at the C-3 position affect biological activity. nih.govsemanticscholar.org

| Derivative Class | Modification Site | Synthetic Strategy Example | Reference |

|---|---|---|---|

| Amide Analogues | N-2' | Reaction with cyclic anhydrides (e.g., maleic anhydride) | wikipedia.org |

| Urea/Thiourea Analogues | N-2' | Reaction with isocyanates or isothiocyanates | wikipedia.org |

| Sulfonamide Analogues | N-2' | Reaction with sulfonyl chlorides | wikipedia.org |

| Dithiocarbamate Analogues | N-2' | Reaction with carbon disulfide followed by alkylation | wikipedia.org |

| Peptidyl Prodrugs | N-2' | Peptide coupling to create enzyme-cleavable amide bonds | nih.gov |

| C(3)-Noremetine | C-3 | Synthesis from a 3-methyl-benzoquinolizidin-2-one intermediate | nih.gov |

| 2,3-Dehydroemetine | C-2 and C-3 | Synthesis using Wittig-type reagents on a benzoquinolizidin-2-one intermediate | semanticscholar.org |

Molecular Mechanisms of Action in Research Contexts

Eukaryotic Protein Synthesis Inhibition

Emetine (B1671215) is a well-characterized inhibitor of protein synthesis in eukaryotic organisms. abmole.com Its primary molecular target is the ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein.

Emetine exerts its inhibitory effect on protein synthesis by specifically targeting the 40S subunit of the eukaryotic ribosome. benthamopen.comnih.govwikipedia.org It binds to the E-site (exit site) on the small ribosomal subunit, a critical location for the progression of translation. rug.nl This binding action directly interferes with the translocation step of the elongation cycle. nih.govnih.gov

| Target | Binding Site | Inhibited Process | Molecular Outcome |

|---|---|---|---|

| 40S Ribosomal Subunit | E-site (Exit site) | Translocation | Prevents movement of peptidyl-tRNA from A-site to P-site, stalling the ribosome. |

The inhibitory effect of emetine on protein synthesis can vary across different eukaryotic cell types. Research has shown that the nature of this inhibition can be either reversible or irreversible depending on the cell line. For instance, in HeLa cells, emetine irreversibly inhibits protein synthesis. benthamopen.com In contrast, the inhibition is reversible in Chinese hamster ovary (CHO) cells. benthamopen.com

Furthermore, various cell lines exhibit different sensitivities to emetine. Studies on cancer cell lines have demonstrated a range of cytotoxic effects, indicating differential responses to the compound's protein synthesis inhibition.

| Cell Line Type | Cell Line Example | Observed Effect | EC50 / IC50 |

|---|---|---|---|

| Acute Myeloid Leukemia (AML) | Various | Cytotoxic effect | 40 to 320 nM oncotarget.com |

| Gastric Cancer (GC) | MGC803 | Inhibition of cell viability | 0.0497 μM nih.gov |

| HGC-27 | Inhibition of cell viability | 0.0244 μM nih.gov | |

| Ovarian Carcinoma | SKOV3 | Downregulation of bcl-xL | Effective at 2.5 to 5 µM researchgate.net |

Mutations in ribosomal proteins can also confer resistance to emetine. Specifically, alterations in the S14 protein of the 40S ribosomal subunit have been linked to emetine resistance in CHO cells. wikipedia.orgrug.nl

In addition to its well-documented effects on cytoplasmic ribosomes, emetine also selectively inhibits protein synthesis within mitochondria. benthamopen.comnih.gov Eukaryotic mitochondria possess their own ribosomes (mitoribosomes), which are responsible for synthesizing a small number of essential proteins encoded by the mitochondrial DNA. These proteins are key components of the electron transport chain.

The mechanism of inhibition of mitochondrial protein synthesis by emetine is thought to be related to the similarities between mitoribosomes and prokaryotic ribosomes, although emetine is generally considered specific to eukaryotic cytoplasmic ribosomes. nih.gov This inhibitory action on mitochondrial protein synthesis can disrupt mitochondrial function, including oxidative phosphorylation. nih.gov

Nucleic Acid Synthesis and Processing Interference

Emetine's impact extends beyond protein synthesis, as it also interferes with the synthesis and processing of nucleic acids, namely DNA and RNA. These effects are often secondary to the primary inhibition of protein synthesis, as the production of proteins required for DNA replication and RNA transcription is halted.

Emetine has been shown to be a rapid and potent inhibitor of DNA replication. nih.gov This inhibition is observed to occur during the early S phase of the cell cycle. benthamopen.com For a considerable time, emetine was used as a specific inhibitor of lagging strand synthesis. However, recent research has clarified this mechanism, demonstrating that emetine inhibits the synthesis of both the leading and lagging DNA strands. nih.gov

Crucially, the block in DNA replication is a downstream consequence of the inhibition of protein synthesis. nih.govresearchgate.net The synthesis of short-lived proteins is essential for the progression of DNA replication. By halting all protein production, emetine prevents the synthesis of these crucial factors, which in turn leads to a cessation of DNA synthesis. nih.gov Studies have shown that the acute block of protein synthesis by emetine temporally precedes its effects on DNA replication. nih.gov Unlike some DNA synthesis inhibitors, emetine does not cause the uncoupling of leading and lagging strand synthesis or activate the replication checkpoint. nih.gov

Emetine can modulate the synthesis of RNA. In HeLa cells, the inhibition of RNA biosynthesis is dose-dependent, with different concentrations required to affect different species of RNA. benthamopen.com This inhibition can transition from reversible to irreversible. benthamopen.com

In the context of virology, emetine treatment results in a marked reduction in the synthesis of viral RNA for a broad spectrum of both RNA and DNA viruses. nih.govacs.org This effect is largely attributed to the decreased synthesis of essential viral proteins, including viral RNA polymerase, due to the blockade of host cell translation machinery. nih.govresearchgate.net

However, some evidence suggests more direct or alternative mechanisms. In studies with Newcastle disease virus (NDV), emetine was found to inhibit the replication of the viral genome in a cell-free assay, suggesting a potential direct effect on the viral polymerase. nih.gov In research on SARS-CoV-2, emetine was shown to disrupt the binding of viral mRNA to the eukaryotic translation initiation factor 4E (eIF4E), a key cellular protein required for the initiation of cap-dependent translation. nih.govbiorxiv.org This action prevents the viral RNA from being translated, thereby suppressing both viral protein and subsequent viral RNA synthesis. acs.orgnih.gov

Specific Molecular Target Engagement and Signaling Pathway Modulation

Regulation of Hypoxia-Inducible Factor (HIF) Stability and Activity

Emetine has been identified as an inhibitor of both Hypoxia-Inducible Factor-1α (HIF-1α) and HIF-2α, which are crucial transcriptional regulators in cellular responses to hypoxia and are implicated in tumor progression. nih.govnih.gov Research shows that emetine down-regulates the protein expression of HIF-1α and HIF-2α. nih.govresearchgate.net This effect is notably independent of the von Hippel-Lindau (VHL) tumor suppressor protein, which is a key component in the normal oxygen-dependent degradation of HIFs. nih.govresearchgate.net

The mechanism of emetine-induced HIF reduction involves the ubiquitin-proteasome system. Studies have demonstrated that emetine promotes the ubiquitination of HIF-2α, leading to its subsequent degradation by the proteasome. nih.govnih.gov This VHL-independent degradation pathway suggests a novel mechanism for regulating HIF stability. nih.govaacrjournals.org The inhibition of HIF-1α and HIF-2α by emetine has been observed in various cancer cell lines, including those deficient in VHL, such as clear cell renal cell carcinoma (CCRCC) cell lines. nih.govnih.gov

Table 1: Emetine's Effect on HIF Regulation

| Target | Effect of Emetine | Mechanism | VHL-Dependence |

| HIF-1α | Inhibition of expression | Promotes proteasome-mediated degradation | Independent |

| HIF-2α | Inhibition of protein stability and transcriptional activity | Promotes ubiquitination and proteasome-mediated degradation | Independent |

Interaction with PEDF Receptor ATGL

Emetine has been shown to interact with the Pigment Epithelium-Derived Factor (PEDF) signaling pathway. PEDF is a secreted protein with roles in inflammation and angiogenesis, and its levels are often elevated in metabolic diseases. researchgate.net It exerts its effects by binding to its receptor, Adipose Triglyceride Lipase (ATGL), also known as PEDF-R. researchgate.netnih.gov

Research has identified emetine as a compound that can attenuate PEDF-mediated inflammation. researchgate.net Through surface plasmon resonance analysis, it was determined that emetine binds with high affinity to PEDF. This binding functionally inhibits the interaction between PEDF and its receptor, ATGL. researchgate.net By blocking this interaction, emetine can reduce the downstream inflammatory effects initiated by PEDF signaling. researchgate.net

Modulation of NF-κB Signaling Pathways

Emetine demonstrates significant modulatory effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, cell survival, and proliferation. nih.govnih.gov Multiple studies have confirmed that emetine acts as a potent inhibitor of NF-κB activation. nih.govcaymanchem.com

This inhibition has been observed in various cell types and contexts. For instance, in acute myeloid leukemia (AML) cells, emetine treatment leads to a reduction in the phosphorylation of the NF-κB p65 subunit and its subsequent nuclear translocation. nih.govresearchgate.net The suppression of the NF-κB pathway contributes to the anti-inflammatory effects of emetine, which include limiting the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). nih.gov

Interference with Eukaryotic Translation Initiation Factors

A primary and well-established molecular mechanism of emetine is the potent inhibition of protein synthesis in eukaryotic cells. wikipedia.orgsigmaaldrich.com This is achieved by targeting the ribosomal machinery. Specifically, emetine binds to the 40S subunit of the ribosome. wikipedia.orgsigmaaldrich.com This binding event irreversibly blocks the translocation step of elongation, which is the movement of the ribosome along the messenger RNA (mRNA) strand, thereby halting protein synthesis. sigmaaldrich.comabcam.com

More recent research suggests an additional target in the translation machinery. Emetine has been shown to disrupt the binding of mRNA to the eukaryotic translation initiation factor 4E (eIF4E). nih.govnih.gov eIF4E is a key component of the eIF4F complex, which recognizes and binds to the 5' cap structure of mRNA, a critical step for the initiation of cap-dependent translation. Molecular docking studies suggest emetine may bind to the cap-binding pocket of eIF4E, thus competitively inhibiting mRNA binding and translation initiation. nih.govnih.gov

Table 2: Emetine's Targets in Protein Synthesis

| Target Component | Specific Target | Effect of Emetine |

| Ribosome | 40S ribosomal subunit | Binds and irreversibly inhibits ribosomal translocation |

| Translation Initiation Complex | Eukaryotic initiation factor 4E (eIF4E) | Disrupts mRNA binding to the cap-binding pocket |

Adrenergic Receptor Modulation

Emetine has been reported to interact with the adrenergic system. Adrenergic receptors are a class of G protein-coupled receptors that are targets of catecholamines like norepinephrine (B1679862) and epinephrine, playing a key role in the sympathetic nervous system. wikipedia.org Research indicates that emetine can block adrenoreceptors. abcam.com This blockade of adrenergic transmission is a proposed mechanism for the hypotensive effects observed with the compound. abcam.com A study from 1966 detailed this blocking action on both adrenergic and cholinergic transmissions in various in vitro preparations. nih.govnih.gov

Inhibition of Dipeptidyl Aminopeptidase IV

Extensive literature searches did not yield any scientific research demonstrating that emetine dihydrochloride (B599025) tetrahydrate acts as an inhibitor of Dipeptidyl Aminopeptidase IV (DPP-IV). This enzyme is a well-established therapeutic target, particularly in the management of type 2 diabetes, with a class of drugs known as gliptins specifically designed to inhibit its activity. The primary function of DPP-IV is the degradation of incretin (B1656795) hormones, which play a crucial role in glucose homeostasis. While other compounds, such as metformin, have been investigated for their potential secondary effects on DPP-IV activity, no such studies have been published regarding emetine. Therefore, at present, there is no evidence to support a role for emetine dihydrochloride tetrahydrate in the modulation of the Dipeptidyl Aminopeptidase IV pathway.

Impact on Mitochondrial Complex I Activity

Research into the specific effects of this compound on the activity of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) is limited. However, early studies have established that emetine hydrochloride has a notable impact on mitochondrial function, primarily through the inhibition of protein synthesis within the mitochondria. nih.govnih.gov

Mitochondria possess their own ribosomes and machinery for synthesizing a subset of proteins that are essential components of the electron transport chain, including several subunits of Complex I. Emetine has been shown to be a potent inhibitor of this mitochondrial protein synthesis. nih.gov This inhibition is distinct from its well-documented role as an inhibitor of cytoplasmic protein synthesis in eukaryotic cells, where it binds to the 40S ribosomal subunit. wikipedia.org

The inhibitory effect of emetine on mitochondrial protein synthesis was demonstrated in studies using isolated mitochondria from various tissues. These studies observed a significant reduction in the incorporation of radiolabeled amino acids into mitochondrial proteins in the presence of emetine.

It is important to note that the existing research focuses on the inhibition of protein synthesis rather than a direct interaction with and inhibition of the enzymatic activity of pre-existing Complex I assemblies. The table below summarizes the key findings from relevant studies.

| Study Focus | Experimental System | Key Findings | Reference |

| Inhibition of Mitochondrial Protein Synthesis | Rat Liver Mitochondria | Emetine hydrochloride was shown to inhibit the incorporation of amino acids into mitochondrial protein. | nih.gov |

| Emetine's Effect on Mitochondrial Systems | Various Mitochondrial Systems | Emetine was observed to have an inhibitory effect on protein synthesis within mitochondria. | nih.gov |

| General Mechanism of Emetine | Eukaryotic Cells | Emetine blocks protein synthesis by binding to the 40S ribosomal subunit in the cytoplasm. | wikipedia.org |

Further research is required to elucidate whether this compound has any direct inhibitory effect on the catalytic activity of Mitochondrial Complex I, independent of its effects on protein synthesis.

Cellular and Biochemical Effects of Emetine Dihydrochloride Tetrahydrate

Induction of Apoptosis and Programmed Cell Death Pathways

Emetine (B1671215) is a potent inducer of apoptosis, or programmed cell death, across various cell types. This process is orchestrated through the activation of multiple molecular pathways, leading to characteristic morphological and biochemical changes in the cell.

Morphological hallmarks of emetine-induced apoptosis include a reduction in cytoplasmic volume, condensation of the nucleus, and fragmentation of DNA, all while maintaining the integrity of the plasma membrane. researchgate.net The process is often mediated by the intrinsic or mitochondrial pathway of apoptosis. Emetine treatment can lead to mitochondrial depolarization, a key event that precedes the release of pro-apoptotic factors. nih.govplos.org

A central mechanism in this process is the activation of caspases, a family of proteases that execute the apoptotic program. Studies have shown that emetine treatment leads to increased levels of active caspase-3 and caspase-9. plos.orgaai.org Caspase-8, typically associated with the extrinsic apoptotic pathway, has also been found to be upregulated. plos.orgnih.gov The activation of these caspases results in the cleavage of critical cellular substrates, such as poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. aai.org

Emetine also modulates the expression of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are critical regulators of apoptosis. It has been observed to down-regulate the expression of anti-apoptotic proteins like Bcl-2 and Myeloid cell leukemia-1 (Mcl-1), while up-regulating pro-apoptotic members such as Bcl-2-associated X protein (Bax) and Bcl-2-associated death promoter (Bad). nih.govsciltp.comdrugbank.commdpi.com In some cancer cell lines, emetine alters the alternative splicing of Bcl-x pre-mRNA, leading to a decrease in the anti-apoptotic Bcl-xL variant and an increase in the pro-apoptotic Bcl-xS variant. plos.org This shift in the ratio of pro- to anti-apoptotic proteins lowers the threshold for cell death.

Table 1: Key Molecular Events in Emetine-Induced Apoptosis

| Molecular Event | Observation | Affected Molecules/Pathways |

|---|---|---|

| DNA Fragmentation | Detected in various emetine-treated cells. aai.org | Endonucleases |

| Mitochondrial Depolarization | Loss of mitochondrial membrane potential observed. plos.orgaai.org | Intrinsic Apoptosis Pathway |

| Caspase Activation | Increased levels of active caspase-3, -8, and -9. plos.orgaai.orgnih.gov | Caspase Cascade |

| PARP Cleavage | Cleaved PARP (Asp214) detected. aai.org | Caspase-3 Activity |

| Bcl-2 Family Regulation | Downregulation of Bcl-2, Mcl-1; Upregulation of Bax, Bad. nih.govsciltp.comdrugbank.com | Mitochondrial Apoptosis Control |

| Alternative Splicing | Shifts Bcl-x splicing from anti-apoptotic (Bcl-xL) to pro-apoptotic (Bcl-xS). plos.org | RNA Processing |

Promotion of Cellular Differentiation Processes

Beyond inducing cell death, emetine has been shown to promote cellular differentiation, particularly in the context of acute myeloid leukemia (AML). aai.orgresearchgate.net This suggests that emetine can trigger cellular maturation programs, pushing malignant cells toward a more differentiated and less proliferative state. researchgate.net

In AML cell lines such as KG-1a, treatment with emetine leads to significant changes in the expression of cell surface markers associated with differentiation. nih.govnih.gov A notable effect is the increased expression of CD14, a marker for monocyte differentiation. nih.gov Concurrently, emetine reduces the expression of markers associated with AML stem and progenitor cells, including CD34, CD97, CD99, and CD123. aai.orgresearchgate.netnih.gov This indicates an inhibition of the leukemic stem/progenitor cell population, which is critical for the maintenance and progression of the disease. aai.orgresearchgate.net

The activation of the myeloid differentiation transcriptional program by emetine suggests it can act as a bifunctional agent, simultaneously inducing both apoptosis and differentiation. researchgate.net

Table 2: Effect of Emetine on AML Cell Differentiation Markers

| Cell Surface Marker | Function/Association | Effect of Emetine |

|---|---|---|

| CD14 | Monocyte differentiation marker | Increased expression nih.gov |

| CD34 | AML stem/progenitor marker | Decreased expression aai.orgnih.gov |

| CD97 | AML stem/progenitor marker | Decreased expression aai.orgnih.gov |

| CD99 | AML stem/progenitor marker | Decreased expression aai.orgnih.gov |

| CD123 | AML stem/progenitor marker | Decreased expression aai.orgnih.gov |

Generation of Reactive Oxygen Species and Oxidative Stress Responses

Emetine treatment is associated with the induction of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. sigmaaldrich.com Studies have demonstrated that emetine increases the levels of both cellular and mitochondrial ROS. aai.orgresearchgate.net

The accumulation of intracellular ROS appears to be a key mechanism contributing to emetine's apoptotic effects. nih.gov The antioxidant N-acetylcysteine has been shown to partially prevent emetine-induced apoptosis, indicating that oxidative stress is a significant, though not sole, contributor to the cell death process. aai.orgresearchgate.net In some contexts, emetine's inhibition of glycolysis in tumor cells leads to a reduction in NADPH and glutathione, which in turn results in the accumulation of ROS and subsequent apoptosis. nih.gov Research in Entamoeba histolytica also links emetine-induced programmed cell death with the overproduction of ROS. researchgate.net

Modulation of Cellular Organelle Function

Emetine impacts the structure and function of several key cellular organelles, notably the endoplasmic reticulum and lysosomes.

Endoplasmic Reticulum and Membrane Whorl Formation

Emetine has been observed to induce distinct morphological changes related to the endoplasmic reticulum (ER). Specifically, it can cause the formation of membranous whorls in the cytoplasm of liver cells. wikipedia.orgnih.gov This effect is linked to its role as an inhibitor of protein synthesis, particularly on membrane-bound polyribosomes. nih.gov The formation of these whorls is preceded by a maximum inhibition of protein synthesis and a stimulation of choline (B1196258) incorporation into the ER. wikipedia.org

Conversely, in the context of myocardial stunning following ischemia/reperfusion, emetine has been shown to act as a translocon inhibitor. By blocking this major ER Ca²⁺ leak channel, emetine can prevent the increase in unfolded protein response (UPR) signaling markers, thereby alleviating ER stress and improving the recovery of mechanical performance.

Lysosomal Function Disruption

Emetine interferes with lysosomal function, primarily by inhibiting autophagy. researchgate.net Research indicates that emetine accumulates in lysosomes, leading to enlarged lysosomal structures. researchgate.net This accumulation disrupts the normal function of these organelles, which are critical for the degradation and recycling of cellular components through the process of autophagic flux. researchgate.net The fusion of autophagosomes with lysosomes to form autolysosomes is a key step in autophagy that is blocked by emetine. researchgate.net This interruption of lysosome-mediated processes has been proposed as one of the mechanisms for its antiviral activities, as some viruses are dependent on autophagy for their life cycle. researchgate.net

Impact on Cellular Signaling Cascades

Emetine exerts its cellular effects by modulating a variety of intracellular signaling cascades that are fundamental to cell growth, proliferation, and survival. Its impact is complex and can differ depending on the cell type.

In various cancer cells, emetine has been shown to regulate multiple key pathways:

MAPK Pathway : Emetine's effects on the mitogen-activated protein kinase (MAPK) family are multifaceted. It has been shown to stimulate the activation of p38 MAPK and JNK, which are often associated with stress responses and apoptosis. In contrast, it can inhibit the activation of extracellular signal-regulated kinase (ERK).

Wnt/β-catenin Pathway : This pathway, crucial for development and cancer, is often inhibited by emetine.

PI3K/AKT Pathway : Emetine can block the PI3K/AKT signaling cascade, a central pathway for promoting cell survival and proliferation.

Hippo/YAP Pathway : The Hippo signaling pathway, a key regulator of organ size and cell proliferation, is also modulated by emetine.

NF-κB Pathway : Emetine has been identified as a potent inhibitor of the NF-κB signaling pathway. aai.orgsigmaaldrich.com It reduces the activation of NF-κB, as demonstrated by decreased levels of phosphorylated NF-κB p65. aai.org

The simultaneous regulation of these multiple pathways underlies emetine's potent anti-proliferative and pro-apoptotic activities in cancer cells.

Table 3: Summary of Emetine's Impact on Cellular Signaling Pathways

| Signaling Pathway | Key Proteins | General Effect of Emetine |

|---|---|---|

| MAPKs | p38, JNK, ERK | Activation of p38 and JNK; Inhibition of ERK |

| Wnt/β-catenin | β-catenin, LRP6, DVL | Inhibition |

| PI3K/AKT | PI3K, AKT | Inhibition |

| Hippo/YAP | YAP | Inhibition |

| NF-κB | NF-κB p65 | Inhibition aai.org |

Compound Reference Table

| Compound Name |

|---|

| 4-aminopyridine |

| adarotene |

| B-cell lymphoma 2 (Bcl-2) |

| Bcl-2-associated death promoter (Bad) |

| Bcl-2-associated X protein (Bax) |

| calyculin A |

| cephaeline (B23452) |

| chloroquine (B1663885) |

| cryptopleurine (B1669640) |

| cycloheximide |

| emetine |

| Emetine dihydrochloride (B599025) tetrahydrate |

| fusidic acid |

| okadaic acid |

| poly (ADP-ribose) polymerase (PARP) |

| puromycin |

| tubulosine |

| tylocrebrine (B1682565) |

Regulation of Gene Expression Profiles

Emetine dihydrochloride tetrahydrate exerts profound and widespread effects on the cellular transcriptome, influencing the expression of a multitude of genes through various mechanisms. Its impact extends from broad alterations in signaling pathways to specific modulation of individual genes involved in critical cellular processes like apoptosis and RNA surveillance.

Global Transcriptomic Changes

Transcriptome-level analyses have revealed that emetine induces significant changes in gene expression in various cell types. In a study using MGC803 gastric cancer cells, RNA sequencing identified 4,958 differentially expressed genes (DEGs) following emetine treatment. Of these, 2,505 genes were found to be upregulated, while 2,453 were downregulated, demonstrating the compound's extensive impact on the cellular genetic landscape. nih.gov

| Gene Regulation Status | Number of Genes Affected | Reference |

|---|---|---|

| Upregulated | 2,505 | nih.gov |

| Downregulated | 2,453 | nih.gov |

| Total DEGs | 4,958 | nih.gov |

Modulation of Major Signaling Pathways

A primary mechanism through which emetine regulates gene expression is by modulating multiple intracellular signaling pathways crucial for cell growth, proliferation, and survival. nih.govresearchgate.net Functional enrichment analysis of differentially expressed genes has shown their significant involvement in pathways such as Hippo, PI3K/AKT, MAPKs, and Wnt/β-catenin. nih.gov

Wnt/β-catenin Pathway: Emetine has been shown to effectively downregulate key proteins in this pathway, including GSK-3β, active-β-catenin, Axin2, LEF1, and the downstream target Cyclin D1. nih.gov

MAPK and PI3K/AKT Pathways: The compound potently reduces the phosphorylation of ERK and AKT. nih.gov Conversely, it elevates the phosphorylation of other MAPK family members, p38 and JNK, which is associated with the induction of apoptosis. nih.govnih.gov

Hippo/YAP Pathway: Emetine also demonstrates inhibitory effects on the downstream effectors and target proteins of the Hippo signaling pathway. researchgate.net

NF-κB Signaling: In acute myeloid leukemia (AML) cells, emetine treatment leads to reduced activation of NF-κB, a key transcription factor that regulates immune and inflammatory responses. researchgate.netnih.gov This is evidenced by a decrease in phosphorylated NF-κB p65. researchgate.netnih.gov

Regulation of Apoptosis-Related Genes

Emetine directly influences the expression of genes that are central to the regulation of apoptosis.

Bcl-2 Family: A significant finding is emetine's ability to regulate the alternative splicing of Bcl-x pre-mRNA. nih.govnih.gov It downregulates the anti-apoptotic Bcl-xL mRNA isoform while simultaneously upregulating the pro-apoptotic Bcl-xS isoform. nih.govnih.govspandidos-publications.com This shift in the Bcl-xL/Bcl-xS ratio is observed across multiple cancer cell lines. nih.govspandidos-publications.com

Mcl-1: Emetine has been found to downregulate the expression of the anti-apoptotic protein Mcl-1 in a dose- and time-dependent manner. spandidos-publications.com The downregulation of Mcl-1 is a key factor in sensitizing pancreatic cancer cells to apoptosis. spandidos-publications.com

Other Apoptotic Genes: In leukemia cells, emetine upregulates a suite of pro-apoptotic genes, including caspase-9, Daxx, granzyme B, caspase-8, and the Fas receptor (TNFRSF6). spandidos-publications.com

| Gene/Protein | Effect of Emetine | Functional Consequence | Reference |

|---|---|---|---|

| Bcl-xL (mRNA) | Downregulation | Anti-apoptotic | nih.govnih.govspandidos-publications.com |

| Bcl-xS (mRNA) | Upregulation | Pro-apoptotic | nih.govnih.govspandidos-publications.com |

| Mcl-1 (protein) | Downregulation | Anti-apoptotic | spandidos-publications.com |

| Caspase-9, Daxx, etc. | Upregulation | Pro-apoptotic | spandidos-publications.com |

Impact on RNA Surveillance Mechanisms

Emetine also influences gene expression by interfering with cellular RNA quality control pathways. Specifically, it is known to inhibit the nonsense-mediated decay (NMD) pathway. researchgate.netresearchgate.net NMD is a surveillance mechanism that degrades mRNA transcripts containing premature termination codons. wikipedia.org By blocking NMD, emetine can lead to an increase in the relative transcript levels of genes that have nonsense mutations. researchgate.netresearchgate.net This has been demonstrated for transcripts such as MLH1, TP53, and EPHB2 in specific prostate cancer cell lines. researchgate.net

Pharmacological Research Applications in Preclinical Models

Antimalarial Research Investigations

Preclinical studies have repositioned emetine (B1671215) as a potent antimalarial candidate, demonstrating significant efficacy against drug-resistant parasites and beneficial interactions when combined with other antimalarial drugs.

Emetine has shown potent inhibitory properties against multidrug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Research using in vitro models has established its efficacy at nanomolar concentrations. Specifically, studies on the multidrug-resistant K1 strain of P. falciparum reported a 50% inhibitory concentration (IC₅₀) of approximately 47 nM. This high potency against resistant parasites highlights its potential as a candidate for antimalarial drug development.

Efficacy of Emetine Against Drug-Resistant P. falciparum

| Parasite Strain | Reported IC₅₀ / ED₅₀ | Reference |

|---|---|---|

| P. falciparum K1 (multidrug-resistant) | ~47 nM | researchgate.netnih.gov |

To enhance therapeutic efficacy and potentially reduce dose-related toxicity, researchers have investigated the combination of emetine with existing antimalarial drugs. These studies have identified synergistic relationships with several agents. A notable synergistic interaction was observed between emetine dihydrochloride (B599025) hydrate (B1144303) and atovaquone (B601224). Further studies have also shown synergistic antimalarial activity when its analogue, (-)-R,S-dehydroemetine, is combined with atovaquone and proguanil. In contrast, its interaction with dihydroartemisinin (B1670584) against the K1 strain of P. falciparum was found to range from additive to mildly antagonistic in the tested ratios.

Interaction of Emetine with Other Antimalarial Agents

| Combination Agent | Type of Interaction | Reference |

|---|---|---|

| Atovaquone | Synergistic | doaj.orgresearchgate.net |

| Proguanil | Synergistic (with emetine analogue) | longdom.org |

| Dihydroartemisinin | Additive to Mildly Antagonistic | nih.gov |

Antiviral Research Investigations

Emetine has demonstrated a wide range of antiviral activities in preclinical models, inhibiting the replication of numerous RNA and DNA viruses. Its efficacy has been documented against globally significant pathogens, including coronaviruses, filoviruses, and flaviviruses.

In vitro studies have identified emetine as a highly potent inhibitor of several human coronaviruses. In high-throughput screening efforts, emetine dihydrochloride hydrate showed remarkable activity against both Middle East respiratory syndrome coronavirus (MERS-CoV) and severe acute respiratory syndrome coronavirus (SARS-CoV), with 50% effective concentration (EC₅₀) values of 0.014 μM and 0.051 μM, respectively nih.gov. Subsequent research confirmed its broad-spectrum effects against other coronaviruses, including Human coronavirus-OC43 (HCoV-OC43) and Human coronavirus-NL63 (HCoV-NL63) nih.gov. Following the emergence of SARS-CoV-2, multiple studies demonstrated that emetine potently inhibits its replication in various cell lines, with reported IC₅₀ and EC₅₀ values in the sub-micromolar to nanomolar range nih.gov.

In Vitro Efficacy of Emetine Against Various Coronaviruses

| Virus | Cell Line | Reported EC₅₀ / IC₅₀ (μM) | Reference |

|---|---|---|---|

| SARS-CoV-2 | Vero E6 | 0.46 | nih.gov |

| SARS-CoV-2 | - | 0.00771 | nih.gov |

| MERS-CoV | Vero-E6 | 0.014 | nih.gov |

| MERS-CoV | Vero | 0.08 | nih.gov |

| SARS-CoV | Vero-E6 | 0.051 | nih.gov |

| HCoV-OC43 | - | 0.30 | nih.gov |

| HCoV-NL63 | - | 1.43 | nih.gov |

Emetine has been identified as a potent inhibitor of both Zika virus (ZIKV) and Ebola virus (EBOV) in preclinical studies. Research has shown that it inhibits infection by these viruses with a low nanomolar half-maximal inhibitory concentration (IC₅₀) in vitro nih.govfrontiersin.orgnih.gov. The compound acts through at least two distinct mechanisms: it inhibits the ZIKV NS5 polymerase activity, which is essential for viral replication, and it disrupts lysosomal function, which can interfere with viral entry and egress nih.gov. For the Ebola virus, emetine has been shown to specifically inhibit viral entry into host cells nih.gov.

The antiviral profile of emetine extends to a wide variety of other viruses.

Dengue Virus (DENV): Emetine exhibits potent antiviral activity against all serotypes of the dengue virus. It has been shown to strongly inhibit DENV infection at an early stage of the viral replication cycle by impeding the synthesis of viral RNA longdom.org.

Human Cytomegalovirus (HCMV): In preclinical screenings, emetine was identified as a potent inhibitor of HCMV replication, with an EC₅₀ of 40 nM in human foreskin fibroblast cells nih.govnih.gov. The inhibition occurs after viral entry but before DNA replication nih.gov. In mouse models, emetine effectively suppressed murine cytomegalovirus (MCMV) nih.govnih.gov.

Foot-and-Mouth Disease Virus (FMDV): Emetine demonstrates robust antiviral efficacy against FMDV by reducing the cytopathic effect and inhibiting viral replication at the post-viral entry stage, with a reported EC₅₀ value of 0.24 µM doaj.org. Its mechanisms of action include the inhibition of the viral replicase (3Dpol) and direct virucidal activity doaj.org.

Influenza Virus: Emetine has been shown to effectively inhibit influenza A virus-mediated protein expression in vitro nih.gov.

Rabies Virus (RABV): In studies using compartmented neuronal cultures, emetine was found to block the retrograde axonal transport of RABV, a critical step for neuroinvasion frontiersin.org. This effect was specific to the rabies virus, as the transport of cellular vesicles remained unchanged frontiersin.org.

Human Immunodeficiency Virus-1 (HIV-1): Early research indicated that emetine could reduce the activity of HIV reverse transcriptase by approximately 50% at a concentration of 10 µM.

Mechanistic Studies of Viral Life Cycle Inhibition

Emetine has been shown to inhibit the replication of a diverse range of viruses by interfering with various stages of their life cycle.

Human Cytomegalovirus (HCMV): Research indicates that emetine inhibits HCMV replication at nanomolar concentrations. plos.org The mechanism of action occurs after the virus enters the host cell but before the initiation of viral DNA replication. plos.org Studies have shown that emetine's anti-HCMV activity is dependent on the interaction between the ribosomal protein S14 (RPS14) and the murine double minute 2 (MDM2) protein. plos.org This interaction disrupts the normal functions of MDM2, which are crucial for viral replication. plos.org Specifically, emetine induces the translocation of RPS14 into the nucleus, where it binds to MDM2, thereby disrupting the MDM2-p53 and MDM2-IE2 interactions that are induced by HCMV infection. plos.org

Coronaviruses (including SARS-CoV-2): Emetine has demonstrated potent in vitro efficacy against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the virus responsible for COVID-19. nih.govnih.gov It inhibits viral replication at low nanomolar concentrations. nih.gov The proposed mechanism involves the disruption of the binding of SARS-CoV-2 mRNA to the eukaryotic translation initiation factor 4E (eIF4E), a key cellular protein required for the initiation of protein synthesis. nih.govnih.gov By binding to the cap-binding pocket of eIF4E, emetine effectively blocks the translation of viral proteins, thereby halting viral replication. nih.govnih.gov Furthermore, it is suggested that emetine may also interfere with the entry of Middle East Respiratory Syndrome Coronavirus (MERS-CoV) into host cells. acs.org

Other Viruses: Emetine's antiviral activity extends to other viruses as well. It has been shown to inhibit:

Dengue Virus (DENV): Emetine impedes the synthesis of viral RNA for all dengue serotypes. researchgate.net

Human Immunodeficiency Virus (HIV-1): It blocks the activity of the reverse transcriptase enzyme, which is essential for the replication of HIV-1. mdpi.com This inhibition occurs even before the virus infects the cell, suggesting potential use as a microbicide. mdpi.com

Zika Virus (ZIKV): Emetine has been found to inhibit the NS5 polymerase activity and interfere with viral entry. nih.gov

Rabies Virus: It can block the axonal transport of virus particles. nih.gov

Vaccinia Virus: Emetine has been observed to interfere with the assembly of new virus particles. nih.gov

Enteroviruses: It blocks the translation of viral proteins. nih.gov

The primary antiviral mechanism of emetine is believed to be the disruption of host cell protein synthesis, a process that is heavily relied upon by viruses for their replication. nih.gov

Anticancer Research Investigations

Emetine has demonstrated significant cytotoxic effects against various cancer cell lines, including both hematological malignancies and solid tumors.

Cytotoxicity in Hematological Malignancies (e.g., Acute Myeloid Leukemia)

Emetine exhibits potent cytotoxic activity against Acute Myeloid Leukemia (AML) cells. nih.govnih.gov Studies have shown that it can induce apoptosis (programmed cell death) in AML cell lines at nanomolar concentrations. oncotarget.comresearchgate.net The EC50 (half maximal effective concentration) values for emetine in various AML cell lines have been reported to range from 40 to 320 nM. oncotarget.comresearchgate.net Mechanistically, emetine has been found to induce oxidative stress and inhibit the NF-κB signaling pathway in AML cells. nih.govnih.gov It also leads to DNA fragmentation and mitochondrial depolarization, further contributing to apoptotic cell death. nih.gov

Activity Against Leukemia Stem/Progenitor Cells

A critical aspect of cancer therapy is the eradication of cancer stem cells, which are believed to be responsible for tumor initiation, maintenance, and relapse. Emetine has shown promising activity against leukemia stem/progenitor cells (LSCs) in AML. nih.govnih.gov It has been observed to decrease the expression of key LSC markers such as CD34, CD97, CD99, and CD123 in AML cell lines. nih.govnih.govresearchgate.net Furthermore, emetine treatment has been shown to reduce the clonogenic capacity of AML cells, indicating its ability to target the self-renewal potential of LSCs. oncotarget.comnih.gov

Effects on Solid Tumor Cell Lines (e.g., Prostate, Bladder, Neuroendocrine, Glioblastoma)

Emetine's anticancer activity is not limited to hematological malignancies. It has also demonstrated efficacy against a variety of solid tumor cell lines.

Prostate Cancer: Emetine is cytotoxic to both androgen receptor-positive and -negative prostate cancer cell lines, with IC50 values in the nanomolar range. nih.govnih.gov

Bladder Cancer: It exhibits antiproliferative activity against bladder cancer cell lines at nanomolar concentrations, while having minimal effect on normal urothelial cells. nih.gov

Gastric Cancer: Emetine has shown strong potency against gastric cancer cells, with IC50 values of 0.0497 μM and 0.0244 μM in MGC803 and HGC-27 cell lines, respectively. nih.gov

Glioblastoma: Emetine has been found to selectively inhibit multiple glioblastoma (GBM) stem cell-enriched cultures.

Table 1: IC50 Values of Emetine in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| MGC803 | Gastric Cancer | 0.0497 |

| HGC-27 | Gastric Cancer | 0.0244 |

| LNCaP | Prostate Cancer | Not specified (nanomolar range) |

| PC3 | Prostate Cancer | Not specified (nanomolar range) |

| 5637 | Bladder Cancer | Not specified (nanomolar range) |

| T24 | Bladder Cancer | Not specified (nanomolar range) |

| HL-60 | Acute Myeloid Leukemia | ~0.04 - 0.32 |

| KG-1 | Acute Myeloid Leukemia | ~0.04 - 0.32 |

| MonoMac-1 | Acute Myeloid Leukemia | ~0.04 - 0.32 |

| Kasumi-1 | Acute Myeloid Leukemia | ~0.04 - 0.32 |

| THP-1 | Acute Myeloid Leukemia | ~0.04 - 0.32 |

Data compiled from multiple preclinical studies. The exact IC50 values can vary depending on the experimental conditions.

Synergistic Effects with Established Chemotherapeutic Agents

An important area of cancer research is the development of combination therapies to enhance treatment efficacy and overcome drug resistance. Emetine has demonstrated synergistic effects when combined with established chemotherapeutic agents.

Cisplatin (B142131): In bladder cancer and non-small cell lung cancer (NSCLC) cells, emetine has been shown to work synergistically with cisplatin to inhibit tumor cell proliferation. nih.govnih.govnih.gov This combination may allow for lower effective doses of cisplatin, potentially reducing its associated side effects. nih.gov

Ara-C (Cytarabine): Emetine synergizes with ara-C, a commonly used chemotherapy drug for AML, to induce cytotoxicity in AML cells. oncotarget.comnih.gov

These findings suggest that emetine could be a valuable component of combination chemotherapy regimens.

Antiparasitic Research Beyond Malaria

While emetine has a long history of use against the protozoan parasite Entamoeba histolytica, the causative agent of amoebiasis, its antiparasitic activity is not limited to this organism. nih.govyoutube.com The primary mechanism of its amoebicidal action is the inhibition of protein synthesis. nih.govyoutube.comnih.gov Research has shown that emetine induces programmed cell death in E. histolytica trophozoites, characterized by nuclear condensation, DNA fragmentation, and the overproduction of reactive oxygen species. researchgate.net

Although research on emetine's efficacy against other parasites is less extensive, its fundamental mechanism of inhibiting protein synthesis suggests a broad spectrum of potential antiparasitic activity. johnshopkins.edu It is important to note that while emetine is effective against the trophozoite stage of E. histolytica, it is less active against the cyst form. youtube.com

Other Biological Research Applications

Beyond its antiprotozoal properties, emetine has been investigated for its potential in other biological contexts, notably in autoimmune and inflammatory diseases.

Preclinical studies in mouse models have shown that emetine administration can attenuate the progression of Type 1 Diabetes Mellitus (T1D). In both low-dose streptozotocin-induced and spontaneous non-obese diabetic (NOD) mouse models of T1D, emetine treatment attenuated hyperglycemia. nih.govnih.gov This effect was observed to be dose-dependent. nih.gov

Furthermore, emetine administration was associated with a reduction in insulitis and decreased levels of pancreatic tumor necrosis factor (TNF). nih.gov Notably, these therapeutic effects were achieved without inducing significant changes in the body weight of the treated mice. nih.gov

| Preclinical Model | Key Findings | Source |

|---|---|---|

| Streptozotocin-induced T1D (C57Bl/6 mice) | Dose-dependently attenuated blood glucose levels; Reduced pancreatic TNF levels; No significant change in body weight. | nih.govnih.gov |

| Spontaneous T1D (NOD mice) | Attenuated hyperglycemia; Reduced insulitis. | nih.gov |

Emetine has been identified as a potent inhibitor of macrophage activation induced by Pigment Epithelium-Derived Factor (PEDF). PEDF is known to stimulate the release of cytokines like TNF from macrophages. Research has shown that emetine significantly suppresses PEDF-induced TNF secretion in a concentration-dependent manner, with an IC50 of 146 nM. mdpi.com This inhibitory effect occurs without affecting cell viability. mdpi.com

The mechanism behind this suppression involves the direct binding of emetine to the PEDF receptor, Adipose Triglyceride Lipase (ATGL), with a high binding affinity (Kd = 14.3 nM). nih.govmdpi.com By binding to this receptor, emetine effectively attenuates the downstream signaling cascade that leads to TNF release mediated by PEDF. nih.gov

| Parameter | Finding | Source |

|---|---|---|

| Target Pathway | Inhibition of PEDF-induced macrophage activation and TNF release. | nih.gov |

| IC50 for TNF Secretion Inhibition | 146 nM | mdpi.com |

| Molecular Target | Binds to PEDF receptor ATGL. | nih.govmdpi.com |

| Binding Affinity (Kd) | 14.3 nM | nih.govmdpi.com |

Structure Activity Relationship Sar and Analog Development Studies

Identification of Key Structural Determinants for Biological Activity

Investigations into the SAR of emetine (B1671215) and related ipecac alkaloids have pinpointed several structural features that are crucial for their biological activity, particularly the inhibition of protein synthesis. The molecule consists of a monoterpenoid-tetrahydroisoquinoline skeleton with five rings. researchgate.net A primary determinant for emetine's high cytotoxicity is the secondary amine at the N-2' position. researchgate.netnih.gov Chemical modifications at this site consistently lead to a significant reduction or complete loss of activity. researchgate.netnih.gov

Another critical feature is the stereochemistry at the C-1' position, which must possess the R configuration for the compound to be active. benthamopen.com Its epimer, isoemetine, which has an S configuration at C-1', is biologically inactive. benthamopen.com This highlights the specific spatial arrangement required for the molecule to interact with its biological target, the 40S ribosomal subunit. wikipedia.org Further studies have indicated that the N-2´, N-5, and C-9 positions are also essential for the biological activities of emetine. benthamopen.com The cross-resistance observed in emetine-resistant mutants to other alkaloids like cryptopleurine (B1669640) and tylocrebrine (B1682565) suggests these compounds share common structural determinants responsible for their interaction with the ribosome. wikipedia.org

| Structural Feature | Requirement for Activity | Consequence of Modification |

| N-2' Position | Must be a secondary amine researchgate.net | Derivatization leads to significantly reduced or abolished cytotoxicity researchgate.netnih.gov |

| C-1' Stereocenter | Must have the R configuration benthamopen.com | The S configuration epimer (isoemetine) is inactive benthamopen.com |

| Other Key Positions | N-5 and C-9 are critical benthamopen.com | Alterations can impact biological activity benthamopen.com |

| Overall Conformation | Specific three-dimensional structure | Essential for binding to the 40S ribosomal subunit wikipedia.org |

Design and Synthesis of Emetine Analogues for Enhanced Specificity

Given that emetine's therapeutic potential is hampered by its toxicity, significant effort has been directed towards designing and synthesizing analogs with an improved therapeutic index. researchgate.netacs.org The primary strategy has centered on modifying the N-2' position, which is known to be essential for cytotoxicity. nih.gov By converting the secondary amine at N-2' into various functional groups, researchers have created a library of emetine derivatives. nih.gov

These synthetic efforts have produced thiourea, urea, sulfonamide, dithiocarbamate, carbamate (B1207046), and amide analogs. nih.gov In vitro studies of these compounds in prostate cancer cell lines confirmed that modification at the N-2' position invariably reduces potency, with the resulting analogs being 5 to 400 times less cytotoxic than the parent emetine molecule. nih.gov This approach effectively transforms the highly toxic emetine into a less active precursor, a key step in developing prodrugs that can be selectively activated in a target environment. nih.gov The carbamate analog, for instance, was synthesized by reacting emetine with benzyl (B1604629) chloroformate. nih.gov This body of work underscores that while the N-2' position is critical for general cytotoxicity, its derivatization offers a viable path toward creating analogues for targeted therapeutic strategies. nih.gov

| Analog Type | Synthetic Approach | Resulting Cytotoxicity |

| Thiourea/Urea | Reaction with isothiocyanates/isocyanates | 5 to 400 times less potent than emetine nih.gov |

| Sulfonamides | Reaction with sulfonyl chlorides | Reduced potency compared to emetine nih.gov |

| Dithiocarbamates | Reaction with carbon disulfide followed by alkylation | Reduced potency; some show pH-sensitivity nih.gov |

| Carbamates | Reaction with chloroformates (e.g., benzyl chloroformate) nih.gov | Reduced potency compared to emetine nih.gov |

| Amides | Reaction with cyclic anhydrides (e.g., maleic, citraconic) nih.gov | Reduced potency; some show pH-sensitivity nih.gov |

Prodrug Strategies for Targeted Delivery and Activation

To overcome the systemic toxicity of emetine, researchers have developed innovative prodrug strategies designed for targeted delivery and activation within specific pathological microenvironments, such as tumors. nih.govnih.gov A successful prodrug approach requires that the cytotoxic activity of emetine, which is dependent on the unmodified N-2' position, be masked until the molecule reaches its target. nih.gov

One advanced strategy involves a tandem enzymatic activation system. Peptidyl emetine prodrugs were synthesized by derivatizing the N-2' position. nih.govnih.gov A lead compound was designed to be activated sequentially by two enzymes overexpressed in the tumor microenvironment: Fibroblast Activation Protein (FAP) and Dipeptidyl Peptidase IV (DPPIV). nih.gov This two-step process overcomes steric hindrance and ensures that the release of active, unmodified emetine occurs selectively at the cancer site, rendering the prodrug equipotent to emetine in the presence of the target enzymes but over 200-fold less toxic in their absence. nih.gov

Another approach focuses on creating pH-responsive amide analogs by reacting emetine with cyclic anhydrides. nih.gov Some of these analogs, particularly those derived from maleic and citraconic anhydrides, show promise as acid-activatable prodrugs. They are designed to be stable at physiological pH but release active emetine under the mildly acidic conditions characteristic of the cancer microenvironment. nih.gov

Stereoisomeric Influences on Biological Activity

The biological activity of emetine is highly dependent on its specific three-dimensional structure. The molecule has five chiral centers, resulting in a number of possible stereoisomers, but only one specific configuration exhibits potent biological effects. researchgate.netresearchgate.net The antiviral and protein synthesis inhibitory activities of emetine are demonstrably stereoisomer-specific. nih.gov

Research has firmly established that the natural configuration of emetine, which is (1R, 11bS, 2S, 3R), is the active form. nih.gov A critical stereochemical requirement for activity is the R configuration at the C-1' carbon atom. benthamopen.com The diastereomer known as isoemetine, which differs only in its S configuration at C-1', is biologically inactive, demonstrating the stringent structural requirement for the molecule's interaction with its ribosomal target. benthamopen.com This stereospecificity is a key factor in its mechanism of action, and any disruption of this specific spatial arrangement leads to a loss of biological function. nih.gov

Advanced Research Methodologies and Analytical Approaches

In Vitro Assay Development and Validation

Emetine (B1671215) dihydrochloride (B599025) tetrahydrate has been identified and characterized through various high-throughput screening (HTS) campaigns aimed at discovering compounds with specific biological activities. These platforms enable the rapid screening of large chemical libraries to identify "hit" compounds that modulate a particular biological pathway or target.

In one such screening, a library of 5,562 compounds was assayed to find inhibitors of pulmonary artery smooth muscle cell (PASMC) proliferation, a key factor in pulmonary arterial hypertension. core.ac.ukresearchgate.net This HTS utilized a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to measure cell viability. From this large-scale screen, emetine was identified as a potent inhibitor of PAH-PASMC proliferation. researchgate.net Another study employed a small-scale high-throughput screening of a bioactive small molecule library to identify compounds that could sensitize pancreatic cancer cells to TRAIL-induced apoptosis, successfully identifying emetine as one such agent. nih.govspandidos-publications.com

Computational drug screening has also been employed. By analyzing gene signatures from cancer cells that have developed resistance to specific inhibitors, researchers have computationally screened for compounds that could overcome this resistance, leading to the identification of emetine. nih.gov HTS platforms have also been used to screen prescription drug libraries to find inhibitors of specific cellular transporters, where emetine was identified as an inhibitor of the Organic Cation Transporter 3 (OCT3). nih.gov These screenings typically use multi-well plates (96, 384, or 1536-well formats) and automated liquid handlers to manage the large number of compounds and assays efficiently. agilent.com

| Screening Objective | Compound Library Size | Primary Assay Type | Cell/Target System | Outcome for Emetine |

|---|---|---|---|---|

| Inhibition of PASMC Proliferation | 5,562 | MTT Assay | Pulmonary Artery Smooth Muscle Cells (PASMCs) | Identified as a potent inhibitor. researchgate.net |

| Sensitization to TRAIL-induced Apoptosis | Not specified (Bioactive small molecule library) | Apoptosis Assay | AsPC-1 Pancreatic Cancer Cells | Identified as a sensitizing agent. nih.govspandidos-publications.com |

| Overcoming Acquired Resistance to ALK inhibitors | Not specified (Computational Screen) | Gene Signature Analysis | ALK inhibitor-resistant lung cancer cells | Identified as a promising candidate. nih.gov |

| Inhibition of Organic Cation Transporter 3 (OCT3) | 2,556 | Fluorescent Substrate Uptake (ASP+) | HEK-293 cells overexpressing OCT3 | Identified as an inhibitor. nih.gov |

Emetine is a well-established and potent inhibitor of eukaryotic protein synthesis. pnas.org This property has made it an invaluable tool in molecular and cell biology for studying the dynamics of protein turnover. Assays measuring the incorporation of radiolabeled amino acids (e.g., 35S-methionine or 3H-leucine) into newly synthesized proteins are standard methods to quantify the inhibitory effect of emetine. It has been shown to inhibit protein synthesis in HeLa cells by 50% at concentrations less than 10-7 M. pnas.org The mechanism of action is the irreversible binding to the 40S subunit of the ribosome, which blocks the translocation step of elongation, thereby halting protein synthesis. wikipedia.orgabcam.com

Because it effectively shuts down the production of new proteins, emetine is frequently used in "cycloheximide chase" or "emetine chase" assays to study the degradation rates of specific proteins. In these experiments, cells are treated with emetine, and the level of a target protein is monitored over time by methods such as Western blotting or ELISA. The rate of disappearance of the protein provides a measure of its half-life. This technique is crucial for understanding the stability of various cellular proteins and the pathways that govern their degradation, such as the ubiquitin-proteasome system. researchgate.net Emetine's inhibition of protein synthesis is not limited to ribosomal activity in the cytoplasm; it has also been shown to inhibit mitochondrial protein synthesis. nih.gov

The cytotoxic effects of emetine are frequently evaluated using a variety of cell viability and apoptosis assays. Cell viability assays, such as those using MTT, alamarBlue, or measuring ATP content (e.g., CellTiter-Glo), are employed to determine the concentration-dependent effects of emetine on cell proliferation and survival. researchgate.netomicsonline.org For instance, in a panel of acute myeloid leukemia (AML) cell lines, the EC50 values for emetine after 24 hours of treatment ranged from 40 to 320 nM. researchgate.net

The induction of apoptosis, or programmed cell death, by emetine is a key aspect of its cytotoxic activity. This is investigated using several specific assays:

Annexin V Staining: This assay detects the externalization of phosphatidylserine, an early marker of apoptosis. Flow cytometry is used to quantify the percentage of apoptotic cells. researchgate.netnih.gov

Mitochondrial Membrane Potential (ΔΨm) Assays: Using dyes like JC-1, researchers can measure the depolarization of the mitochondrial membrane, a critical event in the intrinsic pathway of apoptosis. nih.govthieme-connect.com

DNA Fragmentation Analysis: The cleavage of DNA into oligonucleosomal fragments is a hallmark of late-stage apoptosis. This can be detected by staining cells with DNA-binding dyes like propidium (B1200493) iodide followed by flow cytometry to analyze the sub-G1 peak, or through TUNEL assays. nih.govthieme-connect.com

Caspase Activation Assays: Fluorescent assays are used to demonstrate the activation of key executioner caspases, such as caspase-3, and initiator caspases like caspase-8 and caspase-9, confirming the apoptotic signaling cascade. nih.gov

Studies have shown that emetine treatment leads to a time- and dose-dependent increase in Annexin V-positive cells, mitochondrial depolarization, and DNA fragmentation, confirming its ability to induce apoptosis in various cancer cell lines. nih.govthieme-connect.comresearchgate.net

| Apoptotic Event | Assay Method | Observed Effect of Emetine | Reference Cell Type |

|---|---|---|---|

| Phosphatidylserine Exposure | Annexin V Staining / Flow Cytometry | Increased percentage of Annexin V-positive cells. researchgate.netnih.gov | Jurkat T-cells, AML cell lines. researchgate.netnih.gov |

| Mitochondrial Depolarization | JC-1 Staining / Flow Cytometry | Loss of mitochondrial membrane potential. nih.govthieme-connect.com | Jurkat T-cells. nih.gov |

| DNA Fragmentation | Propidium Iodide Staining / Flow Cytometry | Increased sub-G1 cell population. nih.govthieme-connect.com | Jurkat T-cells. nih.gov |

| Caspase Activation | Fluorescent Caspase Assays | Activation of caspase-3, -8, -9/6. nih.gov | Jurkat T-cells. nih.gov |

The cellular effects of emetine extend to the significant modulation of gene and protein expression profiles. Transcriptomic analyses, such as RNA-sequencing, are used to obtain a global view of how emetine alters gene expression. These studies have revealed that emetine can cause both the up- and down-regulation of a large number of genes. benthamopen.comjohnshopkins.edu

A key area of investigation is emetine's impact on genes that regulate apoptosis. It has been shown to down-regulate the expression of anti-apoptotic proteins, most notably Myeloid cell leukemia-1 (Mcl-1). nih.govspandidos-publications.com The reduction of Mcl-1 protein levels is a critical factor in how emetine sensitizes cancer cells to other apoptosis-inducing agents like TRAIL. spandidos-publications.com Furthermore, emetine can influence the alternative splicing of Bcl-x pre-mRNA, leading to a decrease in the anti-apoptotic Bcl-xL variant and an increase in the pro-apoptotic Bcl-xS variant. spandidos-publications.combenthamopen.com

In addition to apoptosis-related genes, emetine affects the expression of genes involved in other critical pathways. In studies related to pulmonary hypertension, emetine treatment was found to reduce the protein levels of hypoxia-inducible factors (HIF-1α and HIF-2α) and components of the RhoA/Rho-kinase pathway. core.ac.uk Gene set enrichment analysis has also shown that emetine significantly perturbs pathways related to translation and ribosomal proteins. researchgate.net Moreover, emetine treatment has been shown to reduce the secretion of various inflammatory cytokines, chemokines, and growth factors from cells. core.ac.uk

Computational Approaches

Computational methods, including molecular docking and molecular dynamics (MD) simulations, have been instrumental in elucidating the molecular basis of emetine's interactions with its biological targets.

The most definitive application of these approaches has been in understanding how emetine inhibits protein synthesis. A high-resolution (3.2 Å) cryo-electron microscopy (cryo-EM) structure of the Plasmodium falciparum 80S ribosome in complex with emetine has been solved. nih.govelifesciences.orgnih.gov This structural data provided a precise atomic model for emetine's binding site. It revealed that emetine binds in the E-site (exit site) of the 40S small ribosomal subunit, physically obstructing the path of the mRNA and tRNA during translocation, thereby halting protein synthesis. nih.govnih.govrcsb.org This structural information is invaluable for guiding the design of new derivatives with potentially improved specificity or efficacy.

Molecular docking has also been used to explore emetine's potential interactions with other proteins. For example, docking studies have predicted that emetine can bind effectively to the main protease (Mpro) of SARS-CoV-2 and to dipeptidyl peptidase-4 (DPP4). nih.gov These in silico predictions suggest additional mechanisms of action for emetine beyond protein synthesis inhibition.

In Silico Screening for Novel Targets